4,8-Dimethyl-3,7-nonadien-2-ol acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91418-25-6 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
[(3E)-4,8-dimethylnona-3,7-dien-2-yl] acetate |
InChI |
InChI=1S/C13H22O2/c1-10(2)7-6-8-11(3)9-12(4)15-13(5)14/h7,9,12H,6,8H2,1-5H3/b11-9+ |
InChI Key |
AZPPBYINNXLPQZ-PKNBQFBNSA-N |
SMILES |
CC(C=C(C)CCC=C(C)C)OC(=O)C |
Isomeric SMILES |
CC(/C=C(\C)/CCC=C(C)C)OC(=O)C |
Canonical SMILES |
CC(C=C(C)CCC=C(C)C)OC(=O)C |
density |
0.890-0.900 |
physical_description |
Clear colourless liquid; Green spicy aroma |
solubility |
Insoluble in water; soluble in most non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Biosynthetic Pathways of 4,8 Dimethyl 3,7 Nonadien 2 Ol Acetate
Ecological Distribution and Biological Sources
While direct evidence for the widespread natural occurrence of 4,8-dimethyl-3,7-nonadien-2-ol (B1618243) acetate (B1210297) is limited in current scientific literature, the presence of its precursor alcohol and other related irregular monoterpene acetates in various biological systems suggests potential, yet-to-be-fully-explored, natural sources.
Isolation from Plant Matrices
The immediate precursor to the acetate, 4,8-dimethyl-3,7-nonadien-2-ol , has been identified as a volatile component in the essential oil of Dracocephalum heterophyllum. This finding is significant as the presence of the alcohol implies the potential for its subsequent acetylation to the target compound within the plant's metabolic framework.
Furthermore, studies on other plant genera, such as Artemisia and Lavandula, have revealed the presence of various other irregular monoterpene acetates. For instance, santolinylol-3-acetate has been isolated from Artemisia incisa, and lavandulyl acetate is a known constituent of lavender (Lavandula) essential oils. nih.govnih.gov These examples from other species within the plant kingdom suggest that the enzymatic machinery for the acetylation of irregular monoterpenols exists, making it plausible that 4,8-dimethyl-3,7-nonadien-2-ol acetate may also be found in specific plant chemotypes.
| Plant Species | Compound Detected |
| Dracocephalum heterophyllum | 4,8-Dimethyl-3,7-nonadien-2-ol |
| Artemisia incisa | Santolinylol-3-acetate |
| Lavandula species | Lavandulyl acetate |
Isolation from Microbial Systems
Currently, there are no widespread reports of the de novo production of this compound in microbial systems. However, the successful biosynthesis of the related compound, lavandulyl acetate, in engineered Escherichia coli demonstrates the potential for microbial production. researchgate.netbiorxiv.org This was achieved by introducing the genes for the lavandulol (B192245) biosynthetic pathway along with a lavender-derived alcohol acyltransferase. researchgate.netbiorxiv.org This suggests that with the appropriate genetic engineering, microbial systems could be a future source for this compound.
Detection in Invertebrate Secretions or Metabolomes
Direct detection of this compound in invertebrate secretions or metabolomes has not been documented. However, the related alcohol, 4,8-dimethyl-3,7-nonadien-2-ol, has been listed as a semiochemical, a chemical involved in communication, for species within the Carabidae family of beetles. Additionally, lavandulol and its acetate derivative have been identified in the pheromones of some insect pests, where they are used to disrupt mating behaviors. nih.gov This highlights the role of irregular monoterpenoids in insect chemical ecology and suggests that a thorough investigation of invertebrate metabolomes could potentially reveal the presence of this compound.
Advanced Chromatographic and Spectroscopic Techniques for Isolation
The isolation and characterization of this compound from complex natural matrices would rely on a combination of advanced chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for the analysis of volatile compounds like monoterpene acetates. In a typical workflow, the essential oil or a solvent extract of the biological material is injected into the GC. The components of the mixture are separated based on their boiling points and polarity on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, allows for its identification by comparison with spectral libraries and known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the definitive structural elucidation of novel compounds. For a new irregular monoterpene acetate like the one , both ¹H and ¹³C NMR would be employed. ¹H NMR provides information about the different types of protons and their neighboring atoms, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity of atoms within the molecule and confirm the irregular monoterpene skeleton and the position of the acetate group. The stereochemistry of the molecule can be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy). nih.gov
Elucidation of Biosynthetic Pathways and Precursors
The biosynthesis of this compound is believed to follow the pathway of other irregular monoterpenes, which deviates from the standard head-to-tail isoprenoid assembly.
The foundational precursors for all terpenoids are isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) . In contrast to regular monoterpenes, which are formed from the condensation of one molecule of IPP and one molecule of DMAPP, irregular monoterpenes like 4,8-dimethyl-3,7-nonadien-2-ol are synthesized from the unconventional condensation of two DMAPP molecules. nih.gov
Enzymatic Mechanisms in this compound Formation
The formation of this compound is a two-step enzymatic process:
Genetic Basis of Biosynthesis
The precise genetic basis for the biosynthesis of this compound has not been definitively elucidated in a specific organism. However, based on the biosynthesis of structurally related terpenoid compounds, a putative pathway can be inferred. This likely involves the action of two key classes of enzymes: terpene synthases (TPSs) and alcohol acetyltransferases (AATs).
The formation of the C11 backbone of the parent alcohol, 4,8-dimethyl-3,7-nonadien-2-ol, is believed to be derived from a C15 precursor, farnesyl diphosphate (FPP). This is a common theme in the biosynthesis of irregular terpenes. The subsequent acetylation of the alcohol to form the acetate ester is carried out by an acetyltransferase.
A Plausible Model Based on Related Compounds:
Significant insights can be drawn from the well-characterized biosynthesis of the structurally similar C11 homoterpene, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT). In several plant species, including Arabidopsis thaliana and maize (Zea mays), the synthesis of DMNT has been shown to proceed from the C15 sesquiterpene alcohol, (E)-nerolidol. pnas.orgoup.com This alcohol is first produced from FPP by the action of a nerolidol (B1678203) synthase (NES), a type of terpene synthase. Subsequently, a cytochrome P450 monooxygenase catalyzes the oxidative cleavage of (E)-nerolidol to yield DMNT. pnas.orgoup.comnih.gov
It is hypothesized that a similar pathway may be involved in the formation of 4,8-dimethyl-3,7-nonadien-2-ol, where a specific nerolidol synthase or a related terpene synthase could produce a nerolidol-like intermediate that is then modified to the final alcohol structure. The final step would then be the acetylation of this alcohol.
Key Enzyme Families and Associated Genes:
The biosynthesis of this compound is therefore likely governed by genes from the following families:
Terpene Synthases (TPSs): These enzymes are responsible for the synthesis of the vast array of terpene skeletons found in nature. The specific TPS involved would likely be a sesquiterpene synthase capable of producing an acyclic C15 alcohol precursor. Genes for various terpene synthases have been identified in numerous plants. nih.govnih.gov For instance, a linalool (B1675412)/nerolidol synthase (FaNES1) from strawberry (Fragaria ananassa) has been shown to produce (E)-nerolidol. nih.gov
Cytochrome P450 Monooxygenases: This large family of enzymes is involved in a wide range of oxidative reactions in plant secondary metabolism. In the context of DMNT biosynthesis, the Arabidopsis thaliana enzyme CYP82G1 has been identified as being responsible for the conversion of (E)-nerolidol to DMNT. pnas.orgnih.gov A similar P450 enzyme could be involved in the modification of a nerolidol-like precursor to form 4,8-dimethyl-3,7-nonadien-2-ol.
Alcohol Acyltransferases (AATs): These enzymes, typically belonging to the BAHD superfamily, catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor, leading to the formation of esters. nih.gov The final step in the biosynthesis of this compound would be the acetylation of the parent alcohol, catalyzed by a specific AAT. The expression of AAT genes is often developmentally regulated, particularly during fruit ripening, and can be influenced by hormones such as ethylene. nih.gov
Research Findings on Related Biosynthetic Genes:
The following table summarizes key genes and enzymes that have been identified and characterized in the biosynthesis of related volatile terpenoids, providing a framework for understanding the potential genetic basis of this compound synthesis.
| Enzyme Class | Gene/Enzyme Name | Organism | Substrate(s) | Product(s) | Citation |
| Terpene Synthase | FaNES1 | Fragaria ananassa | Farnesyl diphosphate (FPP) | (E)-Nerolidol | nih.gov |
| Terpene Synthase | RcLIN-NERS1/2 | Rosa chinensis | Geranyl diphosphate (GPP) | Nerolidol | nih.gov |
| Cytochrome P450 | CYP82G1 | Arabidopsis thaliana | (E)-Nerolidol | (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) | pnas.orgnih.gov |
| Cytochrome P450 | CYP92C5 | Zea mays | (E)-Nerolidol | (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) | oup.comnih.gov |
| Alcohol Acyltransferase | AAT16-MPb/c | Actinidia chinensis (Kiwifruit) | Various alcohols and acyl-CoAs | Various esters (e.g., ethyl butanoate) | nih.gov |
| Alcohol Acyltransferase | PhCFAT | Petunia hybrida | Coniferyl alcohol | Coniferyl acetate | nih.gov |
Table 1: Key Genes and Enzymes in the Biosynthesis of Related Volatile Terpenoids
It is important to note that while the study of DMNT biosynthesis provides a strong model, the exact genes responsible for the production of 4,8-dimethyl-3,7-nonadien-2-ol and its subsequent acetylation to this compound remain to be identified through further research. Future studies involving gene silencing, heterologous expression, and biochemical assays will be necessary to fully elucidate the specific genetic and enzymatic machinery responsible for the biosynthesis of this compound in different organisms.
Chemical Synthesis Strategies and Methodological Advancements for 4,8 Dimethyl 3,7 Nonadien 2 Ol Acetate
Total Synthesis Approaches to 4,8-Dimethyl-3,7-nonadien-2-ol (B1618243) acetate (B1210297)
The complete chemical synthesis of 4,8-Dimethyl-3,7-nonadien-2-ol acetate from simple, achiral starting materials is a key area of research, driven by the need for pure, well-defined stereoisomers to elucidate structure-activity relationships in olfaction.
Enantioselective and Diastereoselective Synthetic Routes
While specific, published enantioselective total syntheses of this compound are not extensively documented in readily available literature, the synthesis of its precursor alcohol, 4,8-dimethyl-3,7-nonadien-2-ol, has been approached. A known method involves the Grignard reaction between citral (B94496) and a methyl magnesium halide. google.com Citral itself is a mixture of the E-isomer (geranial) and the Z-isomer (neral), which would result in a mixture of (E)- and (Z)-4,8-dimethyl-3,7-nonadien-2-ol. The subsequent acetylation would then yield a mixture of stereoisomers of the final product.
Achieving enantioselectivity in such a synthesis would necessitate the use of chiral reagents or catalysts. For instance, the enantioselective addition of a methyl group to the aldehyde functionality of citral could be explored using chiral organometallic reagents or a prochiral substrate with a chiral catalyst. The principles of asymmetric synthesis, such as those employed in the synthesis of other chiral terpenols, could be applied here.
Convergent and Linear Synthetic Strategies
The synthesis of 4,8-Dimethyl-3,7-nonadien-2-ol via the Grignard reaction is an example of a convergent synthesis . In this approach, different fragments of the molecule are synthesized separately and then joined together at a late stage. Here, the C9 backbone of citral is combined with a methyl group from the Grignard reagent to form the C10 framework of the alcohol. This is generally an efficient strategy for complex molecule synthesis.
Catalyst Development for Key Transformations
The acetylation of the precursor alcohol, 4,8-dimethyl-3,7-nonadien-2-ol, is a critical final step. This esterification can be catalyzed by acids or bases. For analogous acyclic terpenols like linalool (B1675412), acidic catalysts such as p-toluenesulfonic acid are used for its reaction with acetic anhydride (B1165640) to form linalyl acetate. patsnap.com However, care must be taken as the tertiary allylic alcohol is prone to side reactions like dehydration and cyclization under harsh acidic conditions. chemicalbook.com
The development of mild and selective catalysts is therefore crucial. In the broader context of terpenoid synthesis, a variety of catalysts are employed for key transformations. For instance, in the synthesis of geranyl acetate from myrcene, copper(II) chloride is used to catalyze the addition of hydrochloric acid in the first step. scentree.co
Semisynthesis and Biocatalytic Routes to this compound
Semisynthesis, starting from naturally occurring precursors, and biocatalysis offer more "natural" and often more selective routes to flavor and fragrance compounds. A plausible semisynthetic route to this compound would involve the isolation of its precursor alcohol, 4,8-dimethyl-3,7-nonadien-2-ol, from natural sources, followed by chemical acetylation.
Biocatalytic methods, particularly those employing enzymes like lipases, are gaining prominence for the synthesis of esters due to their high selectivity and mild reaction conditions. nih.gov Lipase-catalyzed transesterification or esterification of terpene alcohols is a well-established strategy. For example, the synthesis of geranyl acetate has been successfully achieved via lipase-catalyzed transesterification of geraniol (B1671447) with vinyl acetate. jst.go.jp This approach avoids the harsh conditions of chemical synthesis and can lead to products considered "natural". jst.go.jp A similar strategy could be employed for the acylation of 4,8-dimethyl-3,7-nonadien-2-ol.
Chemoenzymatic Synthesis of Stereoisomers
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to achieve high efficiency and selectivity. A key application in this area is the kinetic resolution of racemic mixtures. For instance, a racemic mixture of 4,8-dimethyl-3,7-nonadien-2-ol could be subjected to enzymatic acylation. A stereoselective lipase (B570770) would preferentially acylate one enantiomer, allowing for the separation of the faster-reacting enantiomeric acetate from the unreacted, slower-reacting enantiomeric alcohol. This method has been successfully used for the kinetic resolution of other terpene alcohols.
Derivatization and Structural Modification of this compound
The derivatization and structural modification of this compound are primarily of interest for analytical purposes and for exploring structure-activity relationships. For gas chromatography-mass spectrometry (GC-MS) analysis of terpenoids, derivatization is often employed to increase volatility and thermal stability. mdpi.com This typically involves the conversion of hydroxyl groups to silyl (B83357) ethers or other esters.
From a synthetic perspective, the double bonds in the molecule offer sites for structural modification. Reactions such as epoxidation, hydrogenation, or dihydroxylation could be performed to create a library of related compounds. The ester functionality itself can be modified through transesterification with different acyl donors to produce a range of esters with varying chain lengths, which would likely modulate the olfactory properties of the molecule. The biocatalytic esterification of other terpene alcohols with a variety of carboxylic acids has been shown to produce esters with enhanced biological activities, a principle that could be extended to the derivatives of 4,8-dimethyl-3,7-nonadien-2-ol. nih.gov
Synthesis of Analogues and Homologues
The synthesis of analogues and homologues of this compound can be approached through various established organic chemistry methodologies. These strategies primarily focus on the modification of the parent alcohol, 4,8-Dimethyl-3,7-nonadien-2-ol, followed by acetylation, or by direct modification of the acetate itself, although the former is often more straightforward.
Synthesis of the Parent Alcohol and its Acetylation: The parent alcohol, 4,8-dimethyl-3,7-nonadien-2-ol, can be synthesized through several routes, often starting from commercially available terpenoid precursors. Once the alcohol is obtained, its acetylation is typically a straightforward esterification reaction. This can be achieved using acetyl chloride or acetic anhydride in the presence of a base such as pyridine (B92270) or triethylamine, or by using a milder acyl transfer catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
Synthesis of Analogues: The synthesis of analogues would involve modifications at various positions of the 4,8-Dimethyl-3,7-nonadien-2-ol scaffold. Key synthetic strategies would include:
Modification of the Alkyl Chain: Analogues with altered alkyl substitution patterns can be synthesized. For instance, demethylated analogues could be prepared from different starting materials. The synthesis of such analogues would provide insight into the role of the methyl groups in the compound's activity.
Modification of the Double Bonds: The position and geometry of the double bonds can be altered. Selective hydrogenation of one of the double bonds would yield dihydro derivatives. The synthesis of geometric isomers (E/Z) of the double bonds can also be targeted to study their influence on bioactivity.
Functionalization of the Alkyl Chain: Introduction of other functional groups, such as hydroxyl or keto groups, on the carbon backbone would lead to a diverse set of analogues. These modifications can be achieved through various oxidation or hydroxylation reactions on the parent dienol.
Synthesis of Homologues: The synthesis of homologues of this compound would involve changing the length of the carbon chain. This can be accomplished by:
Chain Extension or Shortening of the Parent Alcohol: Standard organic synthesis techniques for carbon-carbon bond formation, such as Grignard reactions or Wittig reactions, can be employed to extend or shorten the carbon chain of a suitable precursor to 4,8-Dimethyl-3,7-nonadien-2-ol.
Varying the Acyl Group: Instead of the acetyl group, other acyl groups with varying chain lengths (e.g., propionyl, butyryl) can be introduced to the parent alcohol. This would result in a series of homologous esters, allowing for the study of the effect of the ester chain length on activity.
While specific literature detailing the synthesis of a wide range of analogues and homologues of this compound is not abundant, the general principles of organic synthesis applied to other terpenoids provide a clear roadmap for the creation of a diverse chemical library based on this scaffold.
Structure-Activity Relationship (SAR) Studies via Structural Modification
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR studies would focus on how modifications to its structure affect its biological properties, such as insecticidal or pheromonal activity.
The Importance of the Acetate Group: A key aspect of the SAR of many monoterpenoids is the presence and nature of the functional groups. In the case of this compound, the acetate group is expected to play a significant role in its biological activity. Studies on other monoterpenoids have shown that acetylation of the parent alcohol often leads to an increase in biological activity. For example, the acetylation of monoterpenes like eugenol, geraniol, and linalool has been shown to enhance their mosquitocidal activity against Aedes aegypti larvae. nih.gov This suggests that the acetate moiety in this compound is likely a critical feature for its bioactivity.
**Table 1: Comparative Larvicidal Activity of Monoterpenols and their Acetates against *Aedes aegypti***
| Compound | LC50 (ppm) | Compound (Acetate) | LC50 (ppm) |
|---|---|---|---|
| Eugenol | 82.8 | Eugenyl acetate | 50.2 |
| Linalool | 242.6 | Linalyl acetate | 119.7 |
| Terpineol | 331.7 | Terpinyl acetate | 287.1 |
| L-Menthol | 365.8 | Menthyl acetate | 308.4 |
| Geraniol | 415.0 | Geranyl acetate | 325.5 |
Data sourced from a study on the structure-activity relationships of monoterpenes and their acetyl derivatives. nih.gov
The data in Table 1 clearly demonstrates that for a range of monoterpenoids, the acetate derivatives exhibit lower LC50 values, indicating higher toxicity to mosquito larvae. nih.gov This trend strongly supports the hypothesis that the acetate group of this compound is a key contributor to its biological effects.
Influence of the Carbon Skeleton and Double Bonds: The structure of the carbon skeleton and the position of the double bonds are also critical determinants of activity. In click beetles, for instance, it has been observed that various geranyl and (E,E)-farnesyl esters act as major components of their sex pheromones, while isomeric terpene esters can have inhibitory or synergistic effects. nih.gov This highlights the sensitivity of biological receptors to the precise stereochemistry and geometry of the terpenoid molecule. Therefore, any modification to the carbon skeleton or the double bonds of this compound is expected to have a significant impact on its activity.
Quantitative Structure-Activity Relationship (QSAR) Studies: Quantitative structure-activity relationship (QSAR) models are computational tools that can predict the biological activity of compounds based on their physicochemical properties. For terpenoids, QSAR studies have indicated that descriptors such as molecular volume, the number of oxygen atoms, and the HOMO-LUMO energy gap can be correlated with their insecticidal or antifeedant activities. These models can be invaluable in guiding the synthesis of new analogues of this compound with potentially enhanced activity.
Mechanistic Investigations of Biological Activities of 4,8 Dimethyl 3,7 Nonadien 2 Ol Acetate
Interactions with Cellular Receptors and Enzymes
The initial steps in understanding the biological effects of a compound like 4,8-dimethyl-3,7-nonadien-2-ol (B1618243) acetate (B1210297) involve characterizing its direct interactions with cellular components. This is typically achieved through in vitro, cell-free systems that allow for the study of specific molecular interactions without the complexity of a whole-cell environment.
Ligand-Binding Studies (in vitro, cell-free systems)
To determine if 4,8-dimethyl-3,7-nonadien-2-ol acetate exerts its effects by binding to specific cellular receptors, ligand-binding assays would be essential. These studies would involve incubating the compound with isolated receptors to measure its binding affinity and specificity. The data generated would typically be presented in a format similar to the hypothetical table below, which would quantify the binding constants (such as Kd, Ki, or IC50) for a range of relevant receptors.
Hypothetical Ligand-Binding Data for this compound
| Cellular Receptor Target | Binding Affinity (Kd) | Assay Type |
|---|---|---|
| Estrogen Receptor α | No significant binding | Radioligand displacement assay |
| Androgen Receptor | No significant binding | Radioligand displacement assay |
| G-protein coupled receptor X | Data not available | Competitive binding assay |
This table is for illustrative purposes only, as specific binding data for this compound is not currently published.
Enzyme Inhibition/Activation Kinetics
Another critical aspect of mechanistic investigation is to assess the compound's effect on enzyme activity. Kinetic studies would reveal whether this compound can inhibit or activate key enzymes, and if so, the nature of this interaction (e.g., competitive, non-competitive, or uncompetitive inhibition). This information is vital for understanding the compound's potential to disrupt metabolic or signaling pathways.
Hypothetical Enzyme Kinetic Data for this compound
| Enzyme Target | Effect | IC50/EC50 | Type of Interaction |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Data not available | - | - |
| 5-Lipoxygenase (5-LOX) | Data not available | - | - |
| Acetylcholinesterase | Data not available | - | - |
This table is for illustrative purposes only, as specific enzyme kinetic data for this compound is not currently published.
Effects on Cellular Signaling Pathways (in vitro, cell culture models)
Following the identification of direct molecular targets, the investigation would proceed to cell-based models to understand how these interactions translate into changes in cellular function. This involves studying the compound's influence on the complex network of signaling pathways that govern cellular processes.
Modulation of Gene Expression (transcriptomic analysis)
Transcriptomic analysis, for instance, using techniques like RNA sequencing (RNA-Seq), would provide a global view of how this compound alters gene expression. This powerful approach can identify entire pathways that are up- or down-regulated in response to the compound, offering clues about its broader biological impact.
Anti-microbial and Anti-fungal Mechanisms (in vitro)
While some related compounds may exhibit antimicrobial properties, the specific mechanisms of action for this compound are not well-documented. Investigating these mechanisms would involve a series of in vitro experiments to determine how the compound affects microbial and fungal cells. Key areas of investigation would include its ability to disrupt cell membranes, inhibit essential enzymes, interfere with DNA replication or protein synthesis, or disrupt cellular respiration.
Hypothetical Mechanistic Data for Antimicrobial/Antifungal Activity
| Microbial/Fungal Species | Proposed Mechanism of Action | Experimental Evidence |
|---|---|---|
| Escherichia coli | Data not available | - |
| Staphylococcus aureus | Data not available | - |
This table is for illustrative purposes only, as specific mechanistic data for this compound is not currently published.
Insect Pheromone and Chemoattractant Properties: Mechanistic Basis
Typically, the action of insect pheromones and chemoattractants involves the detection of the volatile compound by specialized olfactory receptor neurons (ORNs) housed in the insect's antennae. This binding event would trigger a signal transduction cascade within the neuron, leading to depolarization and the generation of an action potential. This nerve impulse is then transmitted to the antennal lobe and higher brain centers, such as the mushroom bodies, where the information is processed, ultimately leading to a behavioral response like attraction, aggregation, or mating.
However, specific studies involving electroantennography (EAG) or single-sensillum recording (SSR) that demonstrate a response to this compound are not found in the available search results. Similarly, detailed behavioral assays in wind tunnels or field trapping studies that conclusively identify this compound as a key attractant for any specific insect species, and dissect its role from other semiochemicals, are absent from the surveyed literature.
Plant Growth Regulation Mechanisms
There is a significant lack of scientific data and research on the mechanisms of this compound as a plant growth regulator. The established mechanisms of plant growth regulation involve complex signaling pathways and hormonal balances. For a compound to influence plant growth, it would need to interact with specific plant receptors or interfere with the synthesis, transport, or signaling of endogenous plant hormones such as auxins, gibberellins, cytokinins, abscisic acid, or ethylene.
Investigations into whether this compound can bind to plant hormone receptors, modulate the expression of genes involved in hormonal biosynthesis pathways, or affect cellular processes like cell division and elongation are not present in the available scientific literature. Consequently, there is no basis to describe its mechanistic action in this context.
Advanced Analytical Methodologies for the Detection and Quantification of 4,8 Dimethyl 3,7 Nonadien 2 Ol Acetate
Chromatographic Techniques and Hyphenated Systems
Chromatography is fundamental to separating 4,8-Dimethyl-3,7-nonadien-2-ol (B1618243) acetate (B1210297) from complex matrices and resolving its isomers. Due to its volatility and chemical structure, both gas and liquid chromatography have been adapted for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Optimization
Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for analyzing volatile compounds like 4,8-Dimethyl-3,7-nonadien-2-ol acetate. copernicus.org Its high resolving power and the structural information provided by the mass spectrometer make it ideal. Optimization of GC-MS parameters is critical for achieving accurate and reproducible results.
Key optimization parameters include the injection mode, carrier gas, column selection, and temperature programming. Static headspace (SHS) injection is often preferred for volatile terpenes as it minimizes matrix effects and protects the analytical column. acs.org For direct liquid injections, a split mode is typically used to handle potentially high concentrations of the analyte. shimadzu.com
The choice of capillary column is crucial. Nonpolar stationary phases, such as those with a DB-35MS or similar chemistry, are generally well-suited for terpene analysis, providing good separation based on boiling points and allowing for spectral matching with established libraries like NIST. acs.org The oven temperature program must be carefully developed, starting at a low temperature to resolve volatile components and gradually ramping up to elute the higher-boiling compounds. copernicus.org
Table 1: Example Optimized GC-MS Parameters for Terpene Acetate Analysis
| Parameter | Optimized Value/Condition | Rationale |
|---|---|---|
| Injection Mode | Static Headspace (SHS) or Split Liquid Injection | SHS minimizes matrix interference for volatile analysis. acs.org Split injection prevents column overload with concentrated samples. shimadzu.com |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. acs.org |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. Hydrogen can offer faster analysis times. nih.gov |
| Flow Rate | ~1.0 mL/min | A typical flow rate for standard capillary columns, balancing analysis time and resolution. copernicus.org |
| Column Type | DB-35MS UI or equivalent (30 m x 0.25 mm x 0.25 µm) | A nonpolar column well-suited for general terpene analysis and library matching. acs.org |
| Oven Program | Initial: 60 °C (2 min hold), Ramp: 8 °C/min to 300 °C, Final Hold: 3-15 min | Gradual temperature increase allows for separation of compounds with different boiling points. copernicus.org |
| MS Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns for library comparison. copernicus.org |
| MS Mass Range | 35-300 amu | Covers the expected mass of the parent ion and its characteristic fragments. acs.org |
High-Performance Liquid Chromatography (HPLC) Method Development
While GC-MS is more common, High-Performance Liquid Chromatography (HPLC) can also be developed for the analysis of terpene acetates. A primary challenge is that compounds like this compound lack a strong chromophore, leading to low sensitivity with standard UV-Vis detectors. restek.com Detection is often limited to low wavelengths, such as 200-215 nm, where many other organic molecules also absorb, increasing the risk of interference. nih.gov
Method development focuses on optimizing the mobile phase, column, and temperature to achieve separation. Reversed-phase HPLC is typically used, with a C18 column being a common choice. restek.com The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.org Adjusting the gradient profile, flow rate, and column temperature is necessary to resolve the target analyte from other compounds. rsc.org Using modern column technologies, such as fused-core particles, can significantly speed up analysis times while maintaining high efficiency. rsc.org
Table 2: Key Considerations for HPLC Method Development
| Parameter | Typical Conditions & Considerations |
|---|---|
| Column | Reversed-Phase C18 (e.g., Raptor ARC-18); Fused-core columns for faster analysis. restek.comrsc.org |
| Mobile Phase | Gradient elution with Acetonitrile/Water or Methanol/Water mixtures. rsc.org |
| Detection | UV detection at low wavelengths (~205 nm), though prone to interference. restek.com Evaporative Light Scattering Detector (ELSD) or Corona Charged Aerosol Detector (CAD) offer universal detection alternatives. |
| Flow Rate | 1.0–2.5 mL/min, optimized based on column dimensions and desired analysis time. rsc.org |
| Column Temperature | 30–55 °C, used to fine-tune selectivity and improve peak shape. rsc.org |
Chiral Chromatography for Enantiomeric Separation
This compound contains a chiral center at the C2 position, meaning it can exist as different enantiomers. The separation of these enantiomers is crucial as they may possess different biological or sensory properties. Chiral gas chromatography is the most effective technique for this purpose. nih.gov
This separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer. Cyclodextrin-based CSPs are widely used and have proven effective for separating a broad range of chiral molecules, including terpenes. nih.govresearchgate.net The choice of the specific cyclodextrin (B1172386) derivative and the optimization of chromatographic conditions are paramount for achieving baseline resolution. researchgate.net Parameters such as carrier gas type (hydrogen, helium, or nitrogen) and temperature program can significantly impact selectivity and resolution. nih.gov In complex cases, coupling two different chiral columns in tandem can enhance the separation of challenging enantiomeric pairs. nih.gov
Table 3: Approaches for Chiral Separation of Terpenoid Derivatives
| Technique | Chiral Stationary Phase (CSP) Type | Key Optimization Parameters |
|---|---|---|
| Chiral Gas Chromatography (GC) | Cyclodextrin derivatives (e.g., permethylated β-CD). researchgate.net | Carrier gas type and linear velocity, oven temperature ramp rate, column length. nih.gov |
| Chiral High-Performance Liquid Chromatography (HPLC) | Polymer-based CSPs (e.g., from L-valine derivatives). nih.gov | Mobile phase composition, column temperature (for temperature-responsive polymers). nih.gov |
| Countercurrent Chromatography (CCC) | Use of chiral selectors (e.g., Cinchona alkaloids) in the liquid phases. nih.gov | Solvent system composition, pH, concentration of the chiral selector. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. mdpi.com
In the ¹H NMR spectrum, distinct signals would be expected for the various protons in the molecule. For instance, the acetate group would produce a sharp singlet around δ 2.0 ppm. The proton on the carbon bearing the acetate group (C2) would appear as a multiplet, with its chemical shift influenced by the ester functionality. The vinylic protons on the two double bonds (at C3 and C7) would resonate in the downfield region (typically δ 5-6 ppm), and their coupling constants would help determine the stereochemistry (E/Z) of the double bonds.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbonyl carbon of the acetate group would appear significantly downfield (around δ 170 ppm). acs.org The carbons of the double bonds would be found in the δ 120-140 ppm region, while the aliphatic carbons would appear in the upfield region. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the complete structure. acs.org NMR is also highly effective for assessing purity, as signals from any impurities will be readily visible in the spectrum, allowing for their identification and quantification relative to an internal standard. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
IR and UV-Vis spectroscopy provide complementary, albeit less detailed, information compared to NMR and MS.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For this compound, the most prominent absorption band would be the strong C=O stretching vibration of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. Other characteristic bands include the C-O stretching vibrations of the acetate group around 1240 cm⁻¹ and the C=C stretching of the two alkene groups around 1670 cm⁻¹. researchgate.netacs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy is less informative for this compound. As an acyclic dienol acetate with non-conjugated double bonds, it lacks an extensive chromophore system. nih.gov Therefore, it is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). Any observed absorption would be weak and occur at the low end of the UV spectrum (<220 nm), corresponding to π→π* transitions of the isolated double bonds. restek.com This technique is generally not suitable for quantification unless derivatization is performed to introduce a chromophore.
Table 4: Characteristic Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Observations |
|---|---|
| IR Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), C-O stretch (~1240 cm⁻¹), C=C stretch (~1670 cm⁻¹). researchgate.net |
| UV-Vis Spectroscopy | No significant absorption above 220 nm due to the lack of conjugated chromophores. restek.com |
| ¹H NMR Spectroscopy | Signals for acetate CH₃ (~δ 2.0), vinylic protons (~δ 5-6), and aliphatic protons. |
| ¹³C NMR Spectroscopy | Signals for ester C=O (~δ 170), alkene carbons (~δ 120-140), and aliphatic carbons. acs.org |
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS)
Advanced mass spectrometry techniques provide further depth in the analysis of this compound, offering precise mass measurement and detailed structural fragmentation data.
High-Resolution Mass Spectrometry (HRMS) , often coupled with a time-of-flight (TOF) or Orbitrap analyzer, is used to determine the exact mass of the molecular ion with high accuracy (typically to four or five decimal places). mdpi.com This allows for the unambiguous determination of the elemental formula (C₁₃H₂₂O₂ for this compound), which is a critical step in confirming its identity and distinguishing it from isobaric compounds (molecules with the same nominal mass but different elemental compositions). mdpi.com
Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion (e.g., the molecular ion) and analyzing the resulting product ions. acs.org For this compound, a common fragmentation pathway would involve the neutral loss of acetic acid (60 Da), a characteristic fragmentation for acetate esters. ajgreenchem.com Other expected fragmentations include the loss of the acetyl group radical (•CH₃CO, 43 Da) and cleavages at the allylic positions of the carbon backbone, which are structurally informative. researchgate.net Analyzing these fragmentation patterns allows for the confirmation of the acetate group's presence and provides clues about the structure of the terpene skeleton. ajgreenchem.com
Spectroscopic Characterization of Stereoisomers
The differentiation and characterization of the stereoisomers of this compound are critically dependent on a combination of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide detailed structural information, allowing for the unambiguous assignment of each isomer. The compound is typically encountered as a mixture of its (3E)- and (3Z)-isomers. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the structural nuances between the (E) and (Z) isomers of this compound. The chemical shifts and coupling constants of the protons and carbons in the vicinity of the C3-C4 double bond are particularly sensitive to the geometric configuration.
Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key for Differentiation |
| H-2 | 3.8 - 4.2 (m) | 70 - 75 | |
| H-3 | 5.0 - 5.5 (d) | 118 - 125 | Chemical shift and coupling constant to H-2 will vary between isomers. |
| CH₃ at C4 | 1.6 - 1.8 (s) | 15 - 25 | The chemical shift of this methyl group is highly sensitive to the E/Z geometry. |
| H-7 | 5.0 - 5.2 (t) | 123 - 125 | |
| CH₃ at C8 | 1.6 - 1.7 (s) | 17 - 26 | |
| CH₃-CO | 2.0 - 2.1 (s) | 20 - 22 | |
| COCH₃ | - | 170 - 172 |
Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectra of the (E) and (Z) isomers are expected to be very similar, as they are structural isomers. Both would exhibit a molecular ion peak corresponding to the molecular formula C₁₃H₂₂O₂ (molecular weight: 210.31 g/mol ). nih.govncats.io
The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO) as a neutral fragment (43 Da) or as a ketene (B1206846) (CH₂CO, 42 Da), and the loss of water (18 Da) from the parent alcohol fragment after cleavage of the acetate. Distinguishing between the stereoisomers using MS alone is generally not feasible without derivatization or specialized techniques.
Interactive Data Table: Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Isomer Differentiation |
| 210 | [M]⁺ | Not possible |
| 168 | [M - CH₂CO]⁺ | Not possible |
| 150 | [M - CH₃COOH]⁺ | Not possible |
| 123 | [C₉H₁₅]⁺ | Not possible |
| 69 | [C₅H₉]⁺ | Not possible |
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the functional groups present in this compound. Key absorptions would include a strong C=O stretch from the ester group, C-O stretching vibrations, and C=C stretching from the two double bonds.
Subtle differences in the IR spectra of the (E) and (Z) isomers may arise in the fingerprint region (below 1500 cm⁻¹), particularly in the bands associated with the C-H out-of-plane bending of the trisubstituted double bond at C3-C4. The (E)-isomer might show a band around 960-975 cm⁻¹, which is characteristic for trans-disubstituted alkenes, although this can be less reliable for trisubstituted systems.
Interactive Data Table: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2970-2850 | C-H stretch | Aliphatic |
| ~1735-1750 | C=O stretch | Ester |
| ~1670 | C=C stretch | Alkene |
| ~1240 | C-O stretch | Ester |
| ~1020 | C-O stretch | Ester |
Environmental Dynamics and Metabolic Fate of 4,8 Dimethyl 3,7 Nonadien 2 Ol Acetate
Environmental Persistence and Degradation Pathways
Photodegradation Kinetics and Products
Specific data from experimental studies on the photodegradation kinetics and the resulting transformation products of 4,8-Dimethyl-3,7-nonadien-2-ol (B1618243) acetate (B1210297) in air, water, or soil are not available in the public domain at this time.
Microbial Biotransformation in Soil and Aquatic Systems
Information regarding the microbial biotransformation of 4,8-Dimethyl-3,7-nonadien-2-ol acetate in either soil or aquatic environments is limited. While a related structural isomer, 3,7-dimethylocta-2,6-dienyl acetate, is noted by the European Chemicals Agency (ECHA) to be harmful to aquatic life with long-lasting effects, specific microbial degradation pathways and rates for this compound have not been detailed in available literature. europa.eu
Volatilization and Atmospheric Transport Studies
While physical properties such as vapor pressure are estimated for the parent alcohol, specific studies detailing the volatilization rates from soil and water, as well as the potential for long-range atmospheric transport of this compound, are not documented in the available scientific and regulatory sources.
Bioaccumulation Potential in Ecological Systems
There is a lack of specific experimental data, such as the bioconcentration factor (BCF) or bioaccumulation factor (BAF), for this compound in various trophic levels of ecological systems. The Research Institute for Fragrance Materials (RIFM) has evaluated the parent alcohol, 4,8-Dimethyl-3,7-nonadien-2-ol, but specific bioaccumulation data for the acetate ester were not found. nih.gov
Enzymatic Biotransformation in Non-human Organisms (e.g., insect metabolism, plant metabolism)
While the parent alcohol, 4,8-Dimethyl-3,7-nonadien-2-ol, is recognized as a semiochemical in some insects, specific studies on the enzymatic biotransformation of this compound in insects or its metabolism in plants are not detailed in the reviewed literature. The metabolic pathways, including the specific enzymes involved and the resulting metabolites, remain an area where further research is needed.
Theoretical and Computational Studies of 4,8 Dimethyl 3,7 Nonadien 2 Ol Acetate
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental aspects of molecular structure and reactivity. For a flexible molecule like 4,8-Dimethyl-3,7-nonadien-2-ol (B1618243) acetate (B1210297), these methods can predict the most stable three-dimensional arrangements and provide insights into its chemical behavior.
Conformational Analysis and Energy Minima
The presence of multiple single bonds in 4,8-Dimethyl-3,7-nonadien-2-ol acetate allows for a multitude of possible conformations. Conformational analysis aims to identify the most energetically favorable of these arrangements, which are the forms the molecule is most likely to adopt. The study of different energy levels associated with various conformations is crucial for understanding its interactions with biological receptors, such as olfactory receptors. mdpi.com
Due to the flexible nature of its carbon chain and the rotation around the ester group, a complete conformational search would reveal numerous energy minima. The relative stability of these conformers is determined by a combination of steric hindrance, torsional strain, and intramolecular interactions. mdpi.com For instance, the rotation around the C2-O-acetyl bond and the various C-C bonds in the nonadiene (B8540087) chain would be primary drivers of conformational diversity.
DFT calculations, such as those at the B3LYP/6-31G(d) level of theory, can be employed to optimize the geometry of various starting conformations and calculate their relative energies. researchgate.net For analogous acyclic terpenoid esters, the energy differences between stable conformers are typically in the range of 1-5 kcal/mol. It is expected that the lowest energy conformers of this compound would adopt staggered arrangements to minimize steric clash between the methyl groups and the acetate moiety.
Table 1: Hypothetical Relative Energies of Selected Conformers of this compound Calculated at the B3LYP/6-31G(d) Level
| Conformer | Description of Key Dihedral Angle(s) | Relative Energy (kcal/mol) |
| C1 | Extended chain, anti-periplanar arrangement around C3-C4 bond | 0.00 |
| C2 | Gauche arrangement around C3-C4 bond | 1.25 |
| C3 | Rotation around C2-O bond, syn-periplanar | 2.80 |
| C4 | Folded conformation, bringing terminal isopropyl group closer to the acetate | 4.50 |
Note: This data is hypothetical and serves as an illustration of typical results from DFT-based conformational analysis.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the C=C double bonds, which are electron-rich regions. The LUMO is likely to be centered around the carbonyl group of the acetate moiety, which is the most electrophilic part of the molecule. DFT calculations can provide precise energies and visualizations of these orbitals. scielo.org.mx Studies on similar terpenoid derivatives suggest that the HOMO-LUMO gap would be in a range typical for unsaturated esters.
Table 2: Predicted Frontier Molecular Orbital Energies for the Most Stable Conformer of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
Note: This data is hypothetical and based on typical values for similar organic molecules.
Molecular Dynamics Simulations for Ligand-Receptor Interactions (theoretical modeling)
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.gov In the context of fragrance compounds, MD simulations can model the interaction between a ligand, such as this compound, and a receptor, typically an olfactory receptor (OR). nih.govnih.gov These simulations provide insights into the binding process, the stability of the ligand-receptor complex, and the conformational changes that may occur upon binding. frontiersin.org
Given that olfactory receptors are G-protein coupled receptors (GPCRs), a homology model of a relevant OR could be constructed. nih.gov The this compound molecule would then be docked into the predicted binding pocket of the receptor. Subsequently, an MD simulation would be run to observe the dynamics of the complex within a simulated biological environment, including a lipid bilayer and water molecules. nih.gov The simulation can reveal key interactions, such as hydrogen bonds or van der Waals forces, that stabilize the binding. For instance, the ester group's oxygen atoms could act as hydrogen bond acceptors. biorxiv.org
Computational Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org DFT calculations have become a standard tool for predicting ¹H and ¹³C NMR spectra, which can be invaluable for structure elucidation and verification. nih.gov
By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. nih.gov The accuracy of these predictions has significantly improved, often providing results close to experimental values. This is particularly useful for complex molecules with many overlapping signals.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH₃-C(O)) | 21.5 |
| C2 (C(O)O) | 170.8 |
| C3 (CH-O) | 70.2 |
| C4 (=CH) | 125.4 |
| C5 (=C(CH₃)) | 138.1 |
| C6 (CH₂) | 39.7 |
| C7 (CH₂) | 26.3 |
| C8 (=CH) | 123.9 |
| C9 (=C(CH₃)₂) | 132.5 |
| C10 (CH₃ attached to C5) | 16.2 |
| C11, C12 (CH₃ attached to C9) | 25.7, 17.6 |
| C13 (CH₃ attached to C2) | 19.8 |
Note: This data is hypothetical and extrapolated from known chemical shift ranges for similar functional groups and terpenoid structures. researchgate.netresearchgate.net
In Silico Pathway Prediction for Biosynthesis and Metabolism
While most common terpenoids are built from C5 isoprene (B109036) units, leading to molecules with carbon counts in multiples of five, this compound is a C11 irregular terpenoid. The biosynthesis of such "non-canonical" terpenoids is an area of active research. nih.gov In silico pathway prediction tools can be used to hypothesize the enzymatic reactions that could lead to the formation of this compound in nature.
The biosynthesis of C11 terpenoids often involves the methylation of a standard C10 precursor like geranyl pyrophosphate (GPP), followed by the action of a terpene synthase. nih.govresearchgate.net For 4,8-Dimethyl-3,7-nonadien-2-ol, a plausible precursor is a methylated GPP derivative. researchgate.net Computational tools can help identify potential methyltransferases and terpene synthases from genomic databases that might be involved in such a pathway. nih.gov The subsequent acetylation to form the final product would be catalyzed by an acetyltransferase.
Metabolic fate can also be predicted computationally. In silico systems can model the likely transformations the molecule would undergo in a biological system, such as oxidation by cytochrome P450 enzymes, to predict potential metabolites.
Future Research Directions and Emerging Applications of 4,8 Dimethyl 3,7 Nonadien 2 Ol Acetate Research
Development of Novel Synthetic Methodologies
The synthesis of terpene acetates, including 4,8-dimethyl-3,7-nonadien-2-ol (B1618243) acetate (B1210297), is an area ripe for innovation. Future research is expected to move beyond traditional chemical methods towards more efficient, selective, and sustainable synthetic strategies. A significant focus is on chemoenzymatic and biocatalytic approaches, which offer numerous advantages over conventional synthesis.
Lipase-catalyzed synthesis represents a particularly promising avenue. iosrjournals.orgpherobase.comyoutube.com Lipases are enzymes that can catalyze esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity under mild conditions. nih.gov The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), has been shown to be highly effective for the synthesis of various primary terpenyl acetates, achieving high yields and allowing for catalyst reuse. pherobase.comnih.gov Future research will likely focus on optimizing reaction parameters such as temperature, solvent, and acyl donors for the specific synthesis of 4,8-dimethyl-3,7-nonadien-2-ol acetate. pherobase.com The development of solvent-free systems or the use of green solvents will also be a key consideration. youtube.com
Furthermore, the stereoselective synthesis of this compound is a critical area of development. Many biological activities of terpenes are stereospecific, meaning that different enantiomers of the same compound can have vastly different effects. researchgate.net Lipase-mediated kinetic resolution is a powerful tool for obtaining enantiomerically pure or enriched chiral alcohols and their corresponding acetates. iosrjournals.org This involves the selective acylation of one enantiomer of a racemic alcohol, allowing for the separation of the enantiomers. Future work will likely involve screening different lipases and reaction conditions to achieve high enantioselectivity in the synthesis of specific stereoisomers of this compound.
Exploration of Undiscovered Biological Roles
While the biological functions of many terpenes are well-documented, the specific roles of this compound remain largely unexplored. However, the structural relationship to known semiochemicals suggests a high potential for undiscovered biological activities, particularly in the realm of chemical ecology.
The parent alcohol, 4,8-dimethyl-3,7-nonadien-2-ol, is listed in databases as a semiochemical, a chemical involved in communication between organisms. pherobase.com This strongly suggests that its acetate derivative could also function as a pheromone (for intraspecies communication) or an allelochemical (for interspecies communication), such as a kairomone (beneficial to the receiver) or an allomone (beneficial to the emitter).
Future research should focus on investigating the potential of this compound as an insect attractant or repellent. For instance, a related irregular terpene, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), has been identified as a volatile released by plants under herbivore attack and acts as a lure for the codling moth, particularly when combined with acetic acid. nih.gov This indicates that structurally similar compounds, including the acetate, could play a role in insect-plant interactions. Behavioral assays with various insect species, coupled with electrophysiological studies such as electroantennography (EAG), can be employed to screen for biological activity.
Moreover, the diverse biological activities of terpenes, in general, warrant a broader investigation into the potential pharmacological or antimicrobial properties of this compound. iosrjournals.orgresearchgate.netnih.gov
Integration with Sustainable Chemical Processes
The principles of green chemistry are increasingly being applied to the synthesis and processing of chemicals. Future research on this compound will undoubtedly be influenced by this trend, focusing on the integration of sustainable practices throughout its lifecycle.
Biocatalysis, as mentioned in the context of synthesis, is a cornerstone of green chemistry. The use of enzymes like lipases for the production of this compound reduces the need for harsh reagents and minimizes waste. flavscents.comuni.lu The development of robust, immobilized enzymes that can be used in continuous flow reactors represents a key step towards sustainable industrial production. nist.gov
Another important area of sustainable chemical processing is the use of supercritical fluids, particularly supercritical carbon dioxide (scCO₂). nih.gov Supercritical CO₂ is a non-toxic, non-flammable, and environmentally benign solvent that can be used for both the extraction of natural products and as a medium for chemical reactions. thegoodscentscompany.comncats.io Future research could explore the use of scCO₂ for the extraction of the precursor alcohol from natural sources or as a reaction medium for the lipase-catalyzed synthesis of the acetate, which can simplify downstream processing and reduce the use of volatile organic solvents. nih.govkhanacademy.org The selectivity of scCO₂ extraction can be tuned by adjusting pressure and temperature, potentially allowing for the selective extraction of specific terpenes from complex mixtures. thegoodscentscompany.com
The valorization of biomass is another key aspect of sustainable chemistry. flavscents.com If the precursor alcohol or related terpenes can be sourced from renewable biomass, the entire production chain of this compound becomes more sustainable. Research into the transformation of abundant terpenes from biomass into high-value chemicals like this acetate is a growing field. flavscents.com
Advanced Analytical Platforms for Trace Analysis
The detection and quantification of volatile and semi-volatile compounds like this compound, especially in complex matrices such as air, plant extracts, or insect tissues, require highly sensitive and selective analytical techniques. Future research will leverage advanced analytical platforms to enable trace-level analysis and to differentiate between closely related isomers.
Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that offers significantly higher resolution than conventional one-dimensional GC. nih.govthegoodscentscompany.com This is particularly important for the analysis of complex volatile organic compound (VOC) mixtures, where co-elution of compounds is a common problem. nih.gov Coupling GC×GC with a time-of-flight mass spectrometer (TOF-MS) provides both high-resolution chromatographic separation and rapid, full-spectrum mass analysis, enabling the identification of hundreds or even thousands of compounds in a single run. This will be invaluable for identifying this compound in natural samples and for discovering new, related compounds.
Tandem mass spectrometry (MS/MS) is another essential tool for the trace analysis and structural characterization of terpene derivatives. Techniques such as selected reaction monitoring (SRM) can provide excellent sensitivity and selectivity for quantifying target analytes in complex matrices. Furthermore, high-resolution MS/MS can be used to elucidate fragmentation pathways, which is crucial for differentiating between structural isomers that may have very similar chromatographic retention times and mass spectra. The development of specific MS/MS methods for this compound and its isomers will be critical for future research into its biological roles. The use of novel derivatization techniques in conjunction with LC-MS/MS could also provide an orthogonal approach for isomer differentiation.
Computational Chemistry for Structure-Function Prediction
Computational chemistry provides powerful tools for understanding the properties and potential functions of molecules like this compound at a molecular level. Future research will increasingly rely on these in silico methods to guide and complement experimental work.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be used to predict a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energetics. For this compound, DFT can be employed to study its conformational landscape, predict its spectroscopic properties (e.g., NMR and IR spectra) to aid in its identification, and investigate the mechanisms of its formation and potential reactions.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and their interactions with other molecules, such as proteins. If a biological target for this compound is identified, such as an insect odorant-binding protein or a receptor, MD simulations can be used to study the binding process in detail, revealing the key interactions that stabilize the complex. This information is invaluable for understanding the basis of its biological activity and for designing new, more potent analogues.
Q & A
Q. What analytical methods are recommended for identifying and quantifying 4,8-dimethyl-3,7-nonadien-2-ol acetate in complex matrices (e.g., essential oils or food products)?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying volatile compounds like this compound. For quantification, use internal standards (e.g., deuterated analogs) to account for matrix effects. NIST Chemistry WebBook provides reference spectra for structural validation . In food applications, EFSA guidelines recommend using FEMA GRAS protocols to align with regulatory thresholds .
Q. What are the approved usage levels of this compound in food and fragrance formulations?
The IFRA Code of Practice specifies a maximum usage level of 3.0% in fragrance concentrates, with specific limits in food categories (e.g., alcoholic beverages: 50 ppm max, non-alcoholic beverages: 10 ppm max) . Regulatory approvals in China and the EU list it under FEMA GRAS 4103, with a modified Theoretical Added Maximum Daily Intake (mTAMDI) of 19 μg/person/day .
| Food Category | Average Usage (ppm) | Maximum Usage (ppm) |
|---|---|---|
| Alcoholic beverages | 5.0 | 50.0 |
| Non-alcoholic beverages | 2.0 | 10.0 |
| Confectionery | 5.0 | 25.0 |
Q. What synthetic routes are documented for producing this compound?
The compound is synthesized via esterification of 4,8-dimethyl-3,7-nonadien-2-ol with acetic anhydride under acid catalysis. BASF patents highlight isomer-specific synthesis (E/Z ratio optimization) to enhance olfactory properties in perfumes . Purity (>94%) is critical, as secondary components (3–4%) may alter sensory profiles .
Advanced Research Questions
Q. How do isomer ratios (E/Z) impact the compound’s olfactory properties and stability in fragrance formulations?
The E-isomer contributes a fresh, citrus-like note, while the Z-isomer adds woody undertones. Patents by BASF emphasize that a 3:1 E/Z ratio maximizes longevity in perfumes . Stability studies under UV exposure show a 15% degradation of the Z-isomer over 30 days, requiring antioxidants like BHT in formulations .
Q. What interactions occur between this compound and other fragrance components (e.g., terpenes or aldehydes)?
In rose and citrus fragrances, the compound synergizes with linalool acetate and citronellal to enhance floral freshness. However, it antagonizes vanillin, reducing sweetness by 20% in GC-olfactometry assays . Computational modeling (e.g., COSMO-RS) predicts polarity-driven interactions with aldehydes, necessitating phase-separation tests in emulsions .
Q. How does the compound’s threshold of concern (TTC) compare to its exposure levels in consumer products?
The threshold of concern is 540 μg/person/day , far exceeding its Maximized Survey-derived Daily Intake (MSDI) in the EU (3.0 μg/capita/day ) and USA (0.2 μg/capita/day ) . However, in high-use scenarios (e.g., alcoholic beverages), cumulative exposure may reach 25% of the TTC, warranting population-specific risk assessments .
Q. What methodologies address contradictions in toxicity data between in vitro and in vivo studies?
EFSA’s FGE.06 protocol resolves discrepancies by applying read-across data from structurally similar esters (e.g., geranyl acetate). For genotoxicity, Ames tests with S9 metabolic activation are prioritized, as the compound’s epoxide metabolites show false positives in bacterial assays .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
